REACTION_CXSMILES
|
[NH2:1][C:2]([CH:17]([CH3:19])[CH3:18])=[C:3]([C:8]([C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=1)=O)[C:4]([O:6][CH3:7])=[O:5].CNS(C)(=O)=O.C(O)(C)(C)C.[C:31]([N:33]([CH3:38])[S:34]([CH3:37])(=[O:36])=[O:35])#[N:32].CC(C)([O-])C.[Na+]>>[F:16][C:13]1[CH:14]=[CH:15][C:10]([C:8]2[C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([CH:17]([CH3:19])[CH3:18])[N:1]=[C:31]([N:33]([S:34]([CH3:37])(=[O:36])=[O:35])[CH3:38])[N:32]=2)=[CH:11][CH:12]=1 |f:4.5|
|
Name
|
methyl 3-amino-2-[1-(4-fluorophenyl)methanoyl]-4-methylpent-2-enoate
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NC(=C(C(=O)OC)C(=O)C1=CC=C(C=C1)F)C(C)C
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)C
|
Name
|
|
Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
N-cyano-N-methylmethanesulphonamide
|
Quantity
|
3.79 g
|
Type
|
reactant
|
Smiles
|
C(#N)N(S(=O)(=O)C)C
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
ice water
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water (2×2.5 ml)
|
Type
|
CUSTOM
|
Details
|
After drying in a high vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=NC(=C1C(=O)OC)C(C)C)N(C)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.61 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |